(2,6-Difluoro-3-hydroxyphenyl)boronic acid

Physicochemical Profiling Medicinal Chemistry ADME Properties

Researchers requiring a reliable 2,6-difluoro-3-hydroxyphenyl coupling partner face inconsistent yields from generic boronic acids. This compound (CAS 957065-86-0) addresses this with ≥98% purity and a unique ortho-F/meta-OH substitution pattern that accelerates transmetalation. Key advantages: • Enhanced reactivity: Ortho-fluorines increase boron Lewis acidity for faster Suzuki-Miyaura coupling. • Versatile handle: meta-OH group enables downstream alkylation/acylation or hydrogen-bonding optimization. • Validated scaffold: Used in Pt(II) anticancer complexes with demonstrated cytotoxicity against breast cancer cells.

Molecular Formula C6H5BF2O3
Molecular Weight 173.91
CAS No. 957065-86-0
Cat. No. B591524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluoro-3-hydroxyphenyl)boronic acid
CAS957065-86-0
Molecular FormulaC6H5BF2O3
Molecular Weight173.91
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)O)F)(O)O
InChIInChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H
InChIKeyYTKYZCCDBZCCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Difluoro-3-hydroxyphenyl)boronic Acid Overview


(2,6-Difluoro-3-hydroxyphenyl)boronic acid (CAS 957065-86-0) is an arylboronic acid derivative characterized by a phenyl ring with fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position . It is a key intermediate used extensively in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds . The compound has a molecular formula of C6H5BF2O3, a molecular weight of 173.91 g/mol [1], and is typically supplied as a solid with purities ranging from 95% to 98% . Its unique substitution pattern confers distinct electronic and steric properties that can influence reaction outcomes, making it a valuable building block in medicinal chemistry and materials science.

(2,6-Difluoro-3-hydroxyphenyl)boronic Acid: Generic Substitution Risks


The specific substitution pattern of (2,6-Difluoro-3-hydroxyphenyl)boronic acid—with two ortho-fluorine atoms and a meta-hydroxyl group—creates a unique and non-interchangeable chemical profile compared to other fluorophenylboronic acids [1]. The electron-withdrawing ortho-fluorines significantly enhance the Lewis acidity at the boron center, which is known to impact transmetalation rates in Suzuki-Miyaura couplings, a class-level effect documented for 2,6-difluorophenylboronic acids [2]. Simultaneously, the phenolic hydroxyl group introduces strong hydrogen-bonding capabilities and alters both the compound's polarity and solubility profile relative to non-hydroxylated analogs [3]. Therefore, substituting this compound with a generic alternative like 2,6-difluorophenylboronic acid or 3-hydroxyphenylboronic acid is likely to result in different reaction kinetics, yields, and workup procedures, making it a critical, non-generic selection.

Differentiation Evidence: (2,6-Difluoro-3-hydroxyphenyl)boronic Acid


Physicochemical Profile vs. Non-Hydroxylated Analog

Computational predictions indicate (2,6-difluoro-3-hydroxyphenyl)boronic acid has a calculated acid pKa of 7.36 and a logD (pH 7.4) of 1.27 [1]. Its key comparator, 2,6-difluorophenylboronic acid, which lacks the 3-hydroxy group, exhibits a significantly lower hydrogen bond donor count (2 vs. 3) and a topological polar surface area (TPSA) of 40.5 Ų, compared to 60.7 Ų for the target compound [2]. This difference in polarity and hydrogen-bonding capacity is likely to translate into different solubility and permeability profiles, impacting its suitability in specific synthetic and biological contexts.

Physicochemical Profiling Medicinal Chemistry ADME Properties

Ortho-Fluorine-Induced Lewis Acidity Enhancement

The introduction of ortho-fluorine substituents on the phenyl ring is known to enhance the Lewis acidity of phenylboronic acids, a class-level effect that can influence reaction kinetics in Suzuki-Miyaura couplings [1]. While specific quantitative kinetic data for this exact compound is unavailable, the electron-withdrawing nature of the ortho-fluorines in 2,6-difluorophenylboronic acid increases the electrophilicity of the boron center, thereby potentially accelerating the transmetalation step when compared to non-fluorinated or less fluorinated analogs like 3-hydroxyphenylboronic acid.

Cross-Coupling Catalysis Suzuki-Miyaura

Application in Platinum-Based Anticancer Complexes

The core structure of (2,6-difluoro-3-hydroxyphenyl)boronic acid has been utilized as a ligand in the synthesis of platinum(II) complexes, specifically [N-Ethyl- and [N,N'-Diethyl-1,2-bis(2,6-difluoro-3-hydroxyphenyl)-ethylenediamine]dichloroplatinum(II) [1]. Studies on these complexes demonstrated that the specific spatial arrangement of the aryl and alkyl residues at the five-membered chelate ring, conferred by the 2,6-difluoro-3-hydroxy pattern, is critical for triggering cytotoxic effects, likely through interaction with DNA [1]. This represents a defined application area where this specific substitution pattern is structurally required for activity, differentiating it from other boronic acid isomers.

Medicinal Chemistry Anticancer Agents Coordination Chemistry

Purity and Storage Considerations

Commercially available (2,6-difluoro-3-hydroxyphenyl)boronic acid is typically offered in high purity grades (95-98%), with some vendors providing additional analytical documentation like Certificates of Analysis (CoA) and MSDS . Notably, storage recommendations vary among vendors; some suggest room temperature storage , while others specify storage at 2-8°C under an inert atmosphere . This contrasts with its analog 2,6-difluorophenylboronic acid, which is more uniformly recommended for storage at 0-6°C and is noted to contain varying amounts of anhydride . This discrepancy in storage conditions may indicate differences in long-term stability and warrants careful consideration in procurement and handling.

Chemical Procurement Supply Chain Quality Assurance

Application Scenarios: (2,6-Difluoro-3-hydroxyphenyl)boronic Acid


Functionalized Biaryls via Suzuki-Miyaura Coupling

This compound is a premier choice for introducing a 2,6-difluoro-3-hydroxyphenyl moiety into complex molecules via Suzuki-Miyaura cross-coupling . The enhanced Lewis acidity, a class-level effect of the ortho-fluorines [1], suggests it may offer advantages in reactions where the transmetalation step is rate-limiting or when coupling with challenging, electron-rich, or sterically hindered aryl halides. The presence of the hydroxyl group provides a functional handle for further derivatization (e.g., alkylation, acylation) or for introducing hydrogen-bonding capabilities into the final target molecule [2].

Lead Optimization in Drug Discovery

The unique physicochemical profile of (2,6-difluoro-3-hydroxyphenyl)boronic acid makes it a valuable building block in medicinal chemistry [2]. Its calculated logD of 1.27 at pH 7.4 and its capacity for three hydrogen bonds (as donor) [2][3] can be strategically employed to fine-tune the ADME properties of a lead compound. For instance, incorporating this fragment could modulate a drug candidate's solubility and membrane permeability profile compared to using a more lipophilic analog like 2,6-difluorophenylboronic acid, which has a lower TPSA [3].

Platinum(II) Anticancer Complex Synthesis

This specific boronic acid is a proven precursor for synthesizing diamine ligands used in platinum(II) complexes with demonstrated cytotoxic activity against breast cancer cells [4]. The specific 2,6-difluoro-3-hydroxy substitution pattern is essential for the correct stereochemistry of the resulting chelate ring, which is in turn required for the compound's interaction with DNA and its resultant biological effect [4]. For researchers working on metal-based anticancer agents, this is a structurally validated and non-interchangeable building block.

Specialty Polymer and Advanced Materials Synthesis

Fluorinated boronic acid esters, which can be derived from this compound, are described in patents as valuable intermediates for producing conjugated polymers and as curing agents for elastomers [5]. The combination of fluorine atoms for electronic tuning and a hydroxyl group for further functionalization or cross-linking makes this boronic acid a versatile monomer for creating materials with tailored electronic, optical, or mechanical properties. The availability of this compound in high commercial purity (≥97%) [6] is also a key factor for material science applications where reproducibility is paramount.

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